molecular formula C16H12O B1329424 3-Acetylphenanthrene CAS No. 2039-76-1

3-Acetylphenanthrene

Cat. No. B1329424
CAS RN: 2039-76-1
M. Wt: 220.26 g/mol
InChI Key: JKVNPRNAHRHQDD-UHFFFAOYSA-N
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Description

3-Acetylphenanthrene is a chemical compound that can be synthesized through the Friedel-Crafts acetylation of phenanthrene. This process yields a mixture of isomers, including 2-, 3-, and 9-acetylphenanthrenes, with the distribution of these isomers depending on the method of mixing the reagents. Specifically, acetylation of 9-chlorophenanthrene leads predominantly to 3-acetyl-9-chlorophenanthrene, with a significant yield of approximately 85% .

Synthesis Analysis

The synthesis of 3-acetylphenanthrene involves the acetylation of phenanthrene using Friedel-Crafts acetylation. This reaction is performed in sym-tetrachloroethane and results in a mixture of acetylphenanthrene isomers. The method of mixing the reagents plays a crucial role in determining the distribution of these isomers. For instance, acetylation of 9-chlorophenanthrene primarily yields 3-acetyl-9-chlorophenanthrene, with a minor production of 2-acetyl-9-chlorophenanthrene .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, has been characterized using various spectroscopic techniques including FT-IR, NMR, UV-Vis, and single-crystal X-ray diffraction. The crystal structure of this compound is in the triclinic unit cell with specific dimensions and angles, and the molecules are linked into chains by intermolecular hydrogen bonds .

Chemical Reactions Analysis

The acetylphenanthrenes, including 3-acetylphenanthrene, are involved in various chemical reactions. For example, the acetylation process itself is a chemical reaction where an acetyl group is introduced to the phenanthrene molecule. Additionally, related compounds such as 1-(2′-acetylphenyl)-3-alkyltriazenes can undergo cyclization to form five- or six-membered heterocycles, demonstrating the reactivity of the acetylphenyl moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3-acetylphenanthrene can be deduced from spectroscopic and thermal analyses. For instance, the thermal stability of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has been determined using DTA and TGA analysis. The absorption wavelength in the UV-Vis spectrum provides insights into the electronic structure of the molecule . Furthermore, the spectroscopic data, including FT-IR frequencies and NMR chemical shifts, are crucial for understanding the physical properties and confirming the molecular structure of these compounds .

Scientific Research Applications

Synthesis Methods and Chemical Transformations

  • Efficient Synthesis of Partially Reduced Phenanthrenes : A novel synthesis method for partially reduced phenanthrenes, including those with 3-acetylphenanthrene, has been developed. This approach is efficient for creating highly congested 3-alkyl-, 3-aryl-, and other substituted phenanthrenes, showcasing the versatility of 3-acetylphenanthrene in chemical transformations (Pratap & Ram, 2007).

Applications in Catalysis

  • Catalysis in Organic Synthesis : 3-Acetylphenanthrene has been applied in the Russig−Laatsch reaction for synthesizing bis[5]helicene chiral pockets, demonstrating its potential as a catalyst for asymmetric catalysis and the production of nonracemic alcohols (Dreher et al., 2000).

Bioremediation and Environmental Applications

  • Bioremediation of Contaminated Aquifers : Polyhydroxyalkanoate, a derivative of 3-acetylphenanthrene, has been used as a slow-release carbon source for in situ bioremediation of chlorinated hydrocarbons in groundwater. This application highlights its potential in environmental cleanup and sustainability (Pierro et al., 2017).

Safety And Hazards

3-Acetylphenanthrene may cause respiratory irritation, serious eye irritation, and skin irritation . It is harmful if swallowed . It should be used only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

1-phenanthren-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c1-11(17)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVNPRNAHRHQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9049243
Record name 3-Acetylphenanthrene
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylphenanthrene

CAS RN

2039-76-1
Record name 1-(3-Phenanthrenyl)ethanone
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Record name Methyl 3-phenanthryl ketone
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Record name 3-Acetylphenanthrene
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Record name 3-Acetylphenanthrene
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Record name Methyl 3-phenanthryl ketone
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Record name 3-Acetylphenanthrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
RB Girdler, PH Gore, CK Thadani - Journal of the Chemical Society C …, 1967 - pubs.rsc.org
… 2-acetylphenanthrene (mp 143") and 3-acetylphenanthrene (mp 72") instead being obtained, … This result provides evidence l3 of the slow conversion of 3-acetylphenanthrene into the 2-…
Number of citations: 12 pubs.rsc.org
WE Bachmann, GD Cortes - Journal of the American Chemical …, 1943 - ACS Publications
… each of 3-acetylphenanthrene were carried outat the same time, the yields varied from 40 to 80%. The combined yields averaged 65-70%. The amide (1 g.) was hydrolyzed by refluxing …
Number of citations: 11 pubs.acs.org
F Fernández, G Gómez, C López… - Journal für Praktische …, 1989 - Wiley Online Library
… On the other hand, use of this reaction for the preparation of 2-acetylphenanthrene (2 a) and 3-acetylphenanthrene (3 a) had been established through a rather laborious procedure, …
Number of citations: 8 onlinelibrary.wiley.com
E Mosettig, J Kamp - Journal of the American Chemical Society, 1933 - ACS Publications
… shown to be identical with the one obtained from the 3-acetylphenanthrene, by mixed melting point and by mixed melting point of the picrates. By Zerewitinoff’s method. * By-product A, …
Number of citations: 11 pubs.acs.org
L Levy, S Pogodin, S Cohen… - Letters in Organic …, 2007 - ingentaconnect.com
The study of Friedel-Crafts acetylation of phenanthrene with acetic acid in polyphosphoric acid, along with rearrangements and deacetylations of acetylphenanthrene isomers, indicated …
Number of citations: 17 www.ingentaconnect.com
E Mosettig, J Kamp - Journal of the American Chemical Society, 1932 - ACS Publications
… phenanthrene-9,10-quinone of melting point 217-218.5, identicalwith the quinone obtained on oxidation of 3-acetylphenanthrene.6 The structure could also be demonstrated by …
Number of citations: 12 pubs.acs.org
CC Price, BD Halpern - Journal of the American Chemical Society, 1951 - ACS Publications
… from reduction of 2- and 3-acetylphenanthrene by thermal or … and 3-acetylphenanthrene … prepared in 87% overall yield from 3-acetylphenanthrene; plates from alcohol, …
Number of citations: 15 pubs.acs.org
WE Bachmann, CH Boatner - Journal of the American Chemical …, 1936 - ACS Publications
… 2- and 3-acetylphenanthrene were prepared according to the procedure of Mosettig and … of 3-acetylphenanthrene (similarly for the 1- or 9-isomer) and 16 g. of hydroxylamine hy…
Number of citations: 53 pubs.acs.org
SD Dreher, TJ Katz, KC Lam… - The Journal Of Organic …, 2000 - ACS Publications
… ligand ([5]HELOL) have been synthesized in appreciable amounts by a procedure in which key steps are the union of p-benzoquinone with an enol ether of 3-acetylphenanthrene and …
Number of citations: 217 pubs.acs.org
J Kamp, A Burger, E Mosettig - Journal of the American Chemical …, 1938 - ACS Publications
An up-to-date review covering the synthetic work that has been carried out in this Laboratory as one phase of approach to the drug addiction problem2 includes mention of a number of …
Number of citations: 0 pubs.acs.org

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